4-Chloro-2-fluoro-3-methoxybenzoic acid
CAS No.: 1169870-80-7
Cat. No.: VC3064231
Molecular Formula: C8H6ClFO3
Molecular Weight: 204.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1169870-80-7 |
---|---|
Molecular Formula | C8H6ClFO3 |
Molecular Weight | 204.58 g/mol |
IUPAC Name | 4-chloro-2-fluoro-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) |
Standard InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1F)C(=O)O)Cl |
Canonical SMILES | COC1=C(C=CC(=C1F)C(=O)O)Cl |
Introduction
Chemical Identification and Properties
Chemical Identity
4-Chloro-2-fluoro-3-methoxybenzoic acid is characterized by several standard chemical identifiers that enable its precise identification in scientific literature and chemical databases.
Parameter | Value |
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CAS Number | 1169870-80-7 |
Molecular Formula | C8H6ClFO3 |
Molecular Weight | 204.58 g/mol |
IUPAC Name | 4-chloro-2-fluoro-3-methoxybenzoic acid |
MDL Number | MFCD19687204 |
InChI | InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChIKey | ODAJPJWSLSBLLM-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1F)C(=O)O)Cl |
This compound features a benzoic acid core with chloro, fluoro, and methoxy substituents at specific positions, creating a unique chemical entity with distinct properties and reactivity patterns .
Structural Properties
The structure of 4-chloro-2-fluoro-3-methoxybenzoic acid consists of a benzene ring with four substituents:
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A carboxylic acid group (-COOH) at position 1
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A fluorine atom at position 2
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A methoxy group (-OCH3) at position 3
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A chlorine atom at position 4
This specific arrangement of substituents contributes to the compound's chemical behavior and reactivity. The presence of both electron-withdrawing groups (chlorine and fluorine) and an electron-donating group (methoxy) creates an interesting electronic distribution within the molecule, influencing its chemical properties and potential applications .
Physical and Chemical Properties
4-Chloro-2-fluoro-3-methoxybenzoic acid exhibits specific physical and chemical properties that are important for its identification, handling, and application.
Property | Value |
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Physical State | White solid |
Melting Point | 136-137°C |
Boiling Point | Not readily available |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents; limited solubility in water |
pKa | Not readily available (expected to be similar to other benzoic acids, approximately 4-5) |
pH (saturated solution) | Acidic |
The compound's physical properties make it suitable for various chemical transformations and applications in synthetic organic chemistry .
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic routes have been developed for the preparation of 4-chloro-2-fluoro-3-methoxybenzoic acid. These methods vary in complexity, yield, and starting materials.
One common approach involves the oxidation of corresponding benzaldehyde derivatives. The synthesis of 4-chloro-2-fluoro-3-methoxybenzaldehyde followed by oxidation to the corresponding benzoic acid can be achieved through established protocols as described in the literature .
Another significant synthetic pathway starts with appropriately substituted phenylboronic acid derivatives. The conversion of 4-chloro-2-fluoro-3-methoxyphenylboronic acid to the corresponding benzoic acid can be performed under controlled oxidative conditions .
Laboratory Preparation Method
A representative laboratory preparation method for 4-chloro-2-fluoro-3-methoxybenzoic acid is outlined below:
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Starting with 4-chloro-2-fluoro-3-methoxybenzaldehyde
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Oxidation with an appropriate oxidizing agent (e.g., potassium permanganate or sodium chlorite)
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Acidification of the reaction mixture
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Isolation and purification of the product
The synthesis typically yields a white crystalline solid with a melting point of 136-137°C .
Spectroscopic Characterization
The spectroscopic data for 4-chloro-2-fluoro-3-methoxybenzoic acid provides valuable information for confirmatory identification:
NMR Spectroscopy:
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1H NMR (400 MHz, CDCl3): δ 11.45 (1H, brs), 7.56 (1H, t J = 8 Hz), 7.35 (1H, d J = 8 Hz), 3.87 (3H, s) ppm.
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13C NMR (126 MHz, CDCl3): δ 164.2 (d JC−F = 3 Hz), 155.3 (d JC−F = 260 Hz), 144.7 (d JC−F = 14 Hz), 131.9 (d JC−F = 3 Hz), 126.5 (d JC−F = 1 Hz), 125.4 (d JC−F = 0.5 Hz), 120.0, 61.7 (d JC−F = 4 Hz) ppm.
IR Spectroscopy:
Mass Spectrometry:
Applications and Research Areas
As a Chemical Intermediate
4-Chloro-2-fluoro-3-methoxybenzoic acid serves as a valuable intermediate in organic synthesis. The compound's functionality allows for various chemical transformations, making it useful in the preparation of more complex molecules .
The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the halogen substituents (chlorine and fluorine) provide opportunities for nucleophilic aromatic substitution reactions and cross-coupling chemistry. These characteristics make the compound particularly useful in the synthesis of pharmaceutical compounds, agrochemicals, and other specialty chemicals .
Pharmaceutical Applications
Research suggests that derivatives of 4-chloro-2-fluoro-3-methoxybenzoic acid may possess pharmaceutical potential. While the acid itself is primarily used as an intermediate, compounds derived from it have been investigated for various biological activities .
Some related compounds have shown promise in the following therapeutic areas:
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As components in enzyme inhibitors
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In compounds targeting specific signaling pathways
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As structural elements in compounds with anti-inflammatory properties
Research and Development
Current research involving 4-chloro-2-fluoro-3-methoxybenzoic acid focuses on:
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Development of novel synthetic methodologies using this compound as a platform
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Exploration of its utility in cross-coupling reactions
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Investigation of structure-activity relationships in biological systems
The compound's unique substitution pattern makes it interesting for research aimed at understanding how specific functional groups affect molecular interactions and biological activities.
Classification | Details |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These hazard classifications indicate that the compound should be handled with appropriate care and personal protective equipment .
Parameter | Recommendation |
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Storage Temperature | Room temperature or 2-8°C |
Container Type | Tightly closed container |
Light Sensitivity | Protect from direct light |
Humidity | Store in a dry environment |
Shelf Life | Stable under recommended storage conditions |
Following these storage guidelines helps maintain the purity and quality of the compound for research and synthetic applications .
Specification | Typical Value |
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Purity | ≥95-97% |
Appearance | White to off-white solid |
Identity | Confirmed by spectroscopic methods |
Packaging | Various sizes (e.g., 1g, 5g, 10g) |
Storage Conditions | Room temperature or refrigerated (2-8°C) |
These specifications ensure that researchers receive high-quality material suitable for their intended applications .
Related Compounds and Derivatives
Structural Analogues
Several compounds structurally related to 4-chloro-2-fluoro-3-methoxybenzoic acid have been reported in scientific literature and chemical databases:
Compound Name | CAS Number | Similarity Feature |
---|---|---|
4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | Common core structure, different functional group |
6-Chloro-2-fluoro-3-methoxybenzamide | 886761-75-7 | Amide derivative |
4-Chloro-2-fluoro-6-methoxybenzoic acid | Related compound | Different substitution pattern |
2-Fluoro-3-chlorobenzoic acid | Related compound | Lacks methoxy group |
These related compounds often share synthetic pathways and may exhibit similar chemical reactivity patterns .
Synthetic Precursors and Products
In synthetic sequences, 4-chloro-2-fluoro-3-methoxybenzoic acid can serve as both a product and a precursor:
As a Precursor:
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For amide formation leading to compounds like 4-chloro-2-fluoro-3-methoxybenzamide
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For ester synthesis with various alcohols
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For reduction to corresponding aldehyde or alcohol derivatives
As a Product:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume